molecular formula C22H20FN3O4 B11474884 6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11474884
M. Wt: 409.4 g/mol
InChI Key: NOEKSPSDJNVBTJ-UHFFFAOYSA-N
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Description

6-(3-FLUORO-4-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorine and methoxy groups attached to a pyrrolopyrimidine core. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-FLUORO-4-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriately substituted anilines with pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(3-FLUORO-4-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the replacement of fluorine or methoxy groups with other functional groups .

Scientific Research Applications

6-(3-FLUORO-4-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(3-FLUORO-4-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and methoxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE
  • (3-FLUORO-4-METHOXYPHENYL)-2-NITROPROPENE
  • 3-FLUORO-4-METHOXYPHENYLMAGNESIUM BROMIDE

Uniqueness

Compared to similar compounds, 6-(3-FLUORO-4-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups and structural features. This uniqueness imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H20FN3O4

Molecular Weight

409.4 g/mol

IUPAC Name

6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20FN3O4/c1-25-20-18(21(27)26(2)22(25)28)17(12-5-8-14(29-3)9-6-12)19(24-20)13-7-10-16(30-4)15(23)11-13/h5-11,24H,1-4H3

InChI Key

NOEKSPSDJNVBTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(N2)C3=CC(=C(C=C3)OC)F)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C

Origin of Product

United States

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